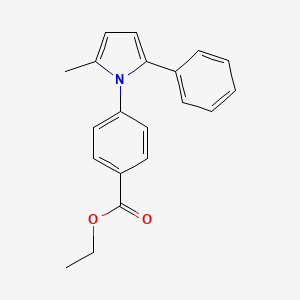
ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger and biochemically significant compounds .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. These electrons are part of the aromatic system and contribute to the compound’s aromaticity .Chemical Reactions Analysis
Pyrrole is known to undergo several types of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . It can also react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Compounds containing a pyrrole moiety, similar to the one in the requested compound, have been known to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs, showing various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Pyrrole derivatives have been synthesized and evaluated for antioxidant activity . Given the structural similarity, the requested compound could potentially exhibit similar antioxidant properties.
Antibacterial and Antitubercular Activity
New heterocycles, including those with a pyrrole moiety, have been synthesized and evaluated for their antibacterial activity . Some of these compounds have also shown strong antitubercular properties .
Anticancer Activity
Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . Several mechanisms are involved in their cytotoxic activities, such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Anti-HIV Activity
Heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to the pyrrole moiety in the requested compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .
Antiviral Activity
Compounds containing a pyrrole moiety have been known to exhibit antiviral activities . Given the structural similarity, the requested compound could potentially exhibit similar antiviral properties.
Wirkmechanismus
While the specific mechanism of action for “ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate” is not available, pyrrole derivatives are known to have diverse biological activities. They are found in many natural products and marketed drugs, which have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-23-20(22)17-10-12-18(13-11-17)21-15(2)9-14-19(21)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKCJOWDBXONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



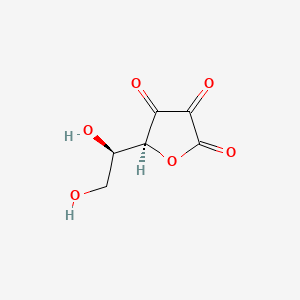
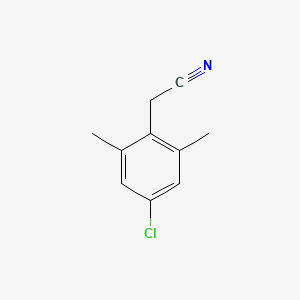
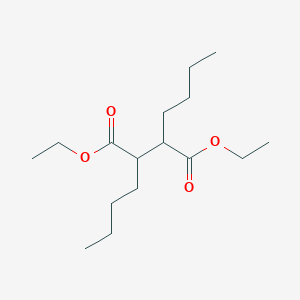
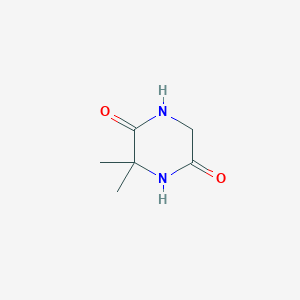
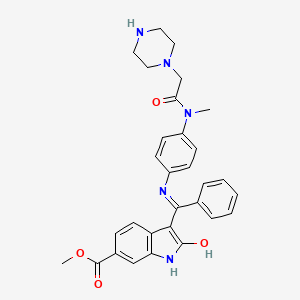
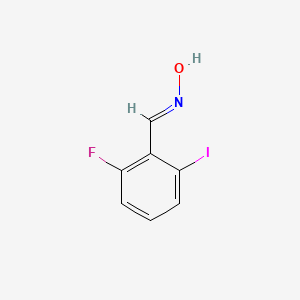
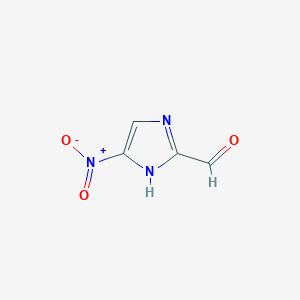
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)
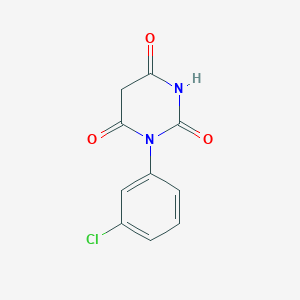
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

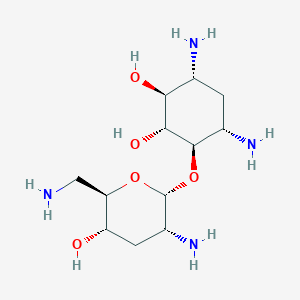
![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)
